N-2 Acyl Chain Length Differentiation: Butanoylimino vs. Acetylimino and Longer-Chain Analogs
The target compound carries a butanoylimino (4-carbon acyl) group at N-2. The closest commercially catalogued analog with published bioactivity data is ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate, which differs in both the N-2 acyl chain (acetyl, C2 vs. butanoyl, C4) and the benzothiazole ring substitution (6-nitro vs. 5,7-dimethyl) . The acetyl analog exhibited AChE inhibitory activity with an IC₅₀ of 5 µM, but direct transfer of this value to the target compound is invalid due to the combined impact of the longer acyl chain on lipophilicity (computed XLogP3-AA: 3.8 for target vs. an estimated ~2.0–2.5 for the acetyl-nitro analog) and altered hydrogen-bonding capacity [1]. In a related benzothiazole SAR series targeting 17β-HSD1, extending the N-2 acyl chain from acetyl to butanoyl changed IC₅₀ values by a factor of 3- to 30-fold depending on the enzyme isoform [2]. No direct head-to-head comparison of the target compound with its acetylimino or hexanoylimino analogs has been published.
| Evidence Dimension | N-2 acyl chain length and computed lipophilicity |
|---|---|
| Target Compound Data | Butanoylimino (C4); XLogP3-AA = 3.8; MW = 334.4 g/mol |
| Comparator Or Baseline | Ethyl 2-(2-acetylimino-6-nitro-1,3-benzothiazol-3-yl)acetate (acetyl, C2); AChE IC₅₀ = 5 µM; XLogP estimated ~2.0–2.5 |
| Quantified Difference | Acyl chain: C4 vs C2; ΔXLogP3-AA ≈ +1.3 to +1.8 units; No comparative bioactivity data available for the target compound |
| Conditions | Computed properties from PubChem (target); AChE inhibition assay from literature (comparator acetyl-nitro analog) |
Why This Matters
The butanoylimino chain confers higher lipophilicity than acetylimino analogs, which may improve membrane permeability but must be verified experimentally; procurement decisions cannot rely on bioactivity data from shorter-chain or differently ring-substituted analogs.
- [1] PubChem Compound Summary for CID 7161823. Computed XLogP3-AA = 3.8. National Center for Biotechnology Information. View Source
- [2] Spadaro A, Frotscher M, Hartmann RW. Optimization of hydroxybenzothiazoles as novel potent and selective inhibitors of 17β-HSD1. J Med Chem. 2012. (SAR data on N-2 acyl chain length dependence of 17β-HSD1 inhibition). View Source
